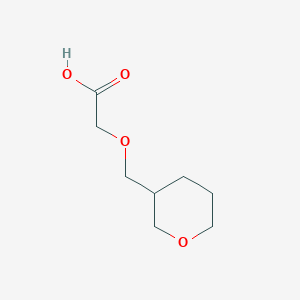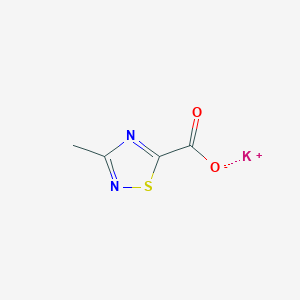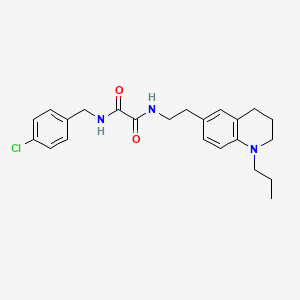![molecular formula C22H25N3O4S B2817092 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 899724-59-5](/img/structure/B2817092.png)
2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazine core, followed by the introduction of the 4-methylphenyl and 2-methylpiperidin-1-yl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 2-(4-methoxyphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
Compared to similar compounds, 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione may exhibit unique biological activities or chemical properties due to the presence of the 4-methylphenyl group. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
特性
IUPAC Name |
2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-10-12-18(13-11-16)25-22(27)24(15-21(26)23-14-6-5-7-17(23)2)19-8-3-4-9-20(19)30(25,28)29/h3-4,8-13,17H,5-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRAZDXSIRMQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2817010.png)
![n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2817013.png)

![3-[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2817015.png)
![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)
![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)


![4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2817021.png)

![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2817024.png)
![ethyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2817027.png)
![4-(3,4-dichlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2817028.png)
![N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide](/img/structure/B2817030.png)
